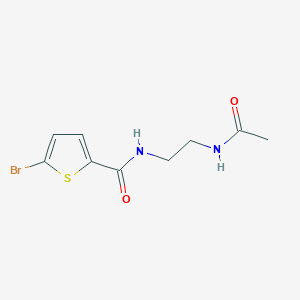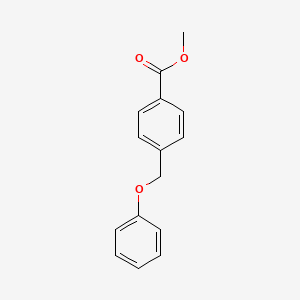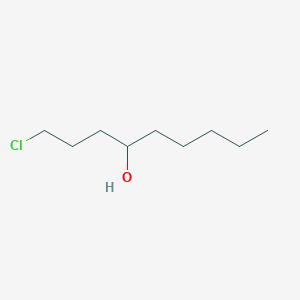
1-CHLORONONAN-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CHLORONONAN-4-OL is an organic compound that belongs to the class of alcohols and halides. It is characterized by the presence of a hydroxyl group (-OH) and a chlorine atom attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-CHLORONONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 4-nonanol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom.
Another method involves the hydrolysis of 1-chloro-4-nonene. This reaction requires the presence of a strong acid, such as hydrochloric acid (HCl), to facilitate the addition of a hydroxyl group to the double bond, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-CHLORONONAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-4-nonanone.
Reduction: The chlorine atom can be reduced to form 4-nonanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form 4-nonanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 1-chloro-4-nonanone
Reduction: 4-nonanol
Substitution: 4-nonanol
Scientific Research Applications
1-CHLORONONAN-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-CHLORONONAN-4-OL involves its interaction with specific molecular targets. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-nonanol
- 1-Chloro-3-nonanol
- 1-Chloro-5-nonanol
Uniqueness
1-CHLORONONAN-4-OL is unique due to its specific position of the chlorine atom and hydroxyl group on the nonane chain. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other chloro-nonanol isomers.
Properties
CAS No. |
54131-58-7 |
|---|---|
Molecular Formula |
C9H19ClO |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1-chlorononan-4-ol |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-6-9(11)7-5-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
OALZIEQUXNGQMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B8751675.png)
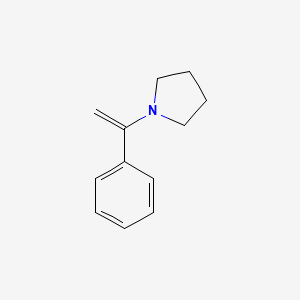

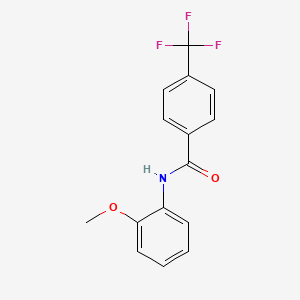
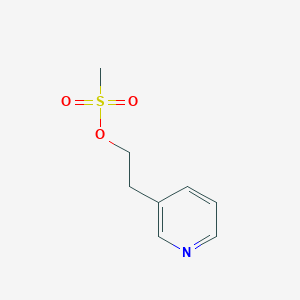
![2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid](/img/structure/B8751709.png)



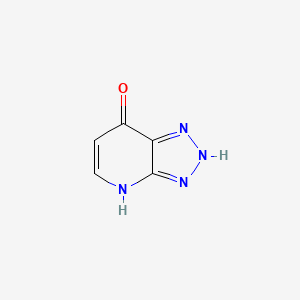
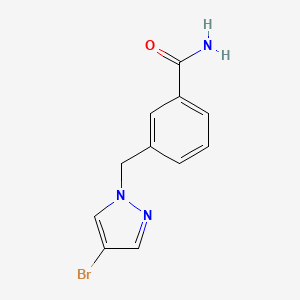
![3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid](/img/structure/B8751738.png)
